molecular formula C23H26BrFN4O2 B609138 ML-299

ML-299

Cat. No.: B609138
M. Wt: 489.4 g/mol
InChI Key: RFKXAYJUFUZBMA-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ML299, also known as VU0463568, is a potent and selective inhibitor of phospholipase D1 and phospholipase D2. These enzymes play a crucial role in the regulation of various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. ML299 has shown significant potential in inhibiting the invasive migration of glioblastoma cells, making it a valuable compound in cancer research .

Biochemical Analysis

Biochemical Properties

ML299 interacts with phospholipases D1 and D2, enzymes that play a crucial role in lipid signaling pathways . It acts as a selective allosteric modulator and a potent inhibitor of these enzymes, with IC50 values of 6 nM and 12 nM, respectively .

Cellular Effects

ML299 has been shown to decrease invasive migration in U87-MG glioblastoma cells . This suggests that it may influence cell function by modulating cell signaling pathways and affecting cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of ML299 involves its binding interactions with phospholipases D1 and D2 . By acting as a selective allosteric modulator and potent inhibitor of these enzymes, ML299 can influence changes in gene expression and enzyme activity.

Metabolic Pathways

ML299 is involved in lipid signaling pathways through its interaction with phospholipases D1 and D2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML299 involves a series of chemical reactions starting from commercially available starting materials The key steps include the formation of a 1,3,8-triazaspiro[4The final product is obtained through a series of purification steps, including recrystallization and chromatography .

Industrial Production Methods

Industrial production of ML299 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reactions are typically carried out in large reactors under controlled conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

ML299 undergoes various chemical reactions, including:

    Oxidation: ML299 can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert ML299 to its reduced forms.

    Substitution: ML299 can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ML299 can lead to the formation of oxides, while reduction can yield reduced forms of the compound .

Scientific Research Applications

ML299 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    ML298: Another inhibitor of phospholipase D1 and phospholipase D2 with similar properties to ML299.

    VU0359595: A selective inhibitor of phospholipase D1.

    VU0364739: A selective inhibitor of phospholipase D2.

Uniqueness of ML299

ML299 is unique in its dual inhibition of both phospholipase D1 and phospholipase D2, making it a valuable tool for studying the combined effects of these enzymes. Its ability to decrease invasive migration in glioblastoma cells further highlights its potential as a therapeutic agent .

Properties

IUPAC Name

4-bromo-N-[(2S)-1-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]propan-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26BrFN4O2/c1-16(27-21(30)17-5-7-18(24)8-6-17)14-28-11-9-23(10-12-28)22(31)26-15-29(23)20-4-2-3-19(25)13-20/h2-8,13,16H,9-12,14-15H2,1H3,(H,26,31)(H,27,30)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKXAYJUFUZBMA-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCC2(CC1)C(=O)NCN2C3=CC(=CC=C3)F)NC(=O)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1CCC2(CC1)C(=O)NCN2C3=CC(=CC=C3)F)NC(=O)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26BrFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the mechanism of action of ML299?

A1: ML299 inhibits both PLD1 and PLD2 enzymes. While the exact binding mode is not fully elucidated in the provided abstracts, research suggests that ML299 interacts with the catalytic domain of these enzymes . This interaction disrupts the enzyme's ability to catalyze the production of phosphatidic acid (PA), a crucial secondary messenger involved in various cellular processes, including cell growth, survival, and migration.

Q2: What is the significance of inhibiting PLD1 and PLD2?

A2: PLD1 and PLD2 are implicated in several diseases, including cancer. Inhibiting these enzymes could potentially disrupt tumor growth and invasion . Therefore, dual PLD1/2 inhibitors like ML299 hold promise as potential therapeutic agents for diseases where these enzymes play a crucial role.

Q3: What in vitro data supports the efficacy of ML299?

A3: Research demonstrates that ML299 effectively decreased the invasive migration of U87-MG glioblastoma cells . This finding suggests that ML299 could potentially limit the spread of glioblastoma, a highly aggressive brain cancer.

Q4: Are there any insights into the pharmacokinetic properties of ML299?

A4: While specific details are not provided in the abstracts, research suggests that ML299 exhibits favorable pharmacokinetic properties in mice. Notably, it demonstrates good exposure in the lungs, plasma, and brain following intraperitoneal administration . This finding is particularly relevant for potentially targeting brain tumors like glioblastoma. Further research is needed to determine the pharmacokinetic profile and safety profile of ML299 in other animal models and eventually in humans.

Q5: What is the significance of the crystal structures of human PLD1 and PLD2?

A5: The successful crystallization of the catalytic domains of human PLD1 and PLD2 represents a significant advancement in understanding these enzymes . These structures provide valuable insights into the differences between prokaryotic and eukaryotic PLD enzymes and pave the way for structure-based drug discovery efforts targeting this enzyme family.

Q6: How can the structural information be used for drug discovery?

A6: The crystal structures, combined with the understanding of inhibitor binding modes (such as that of ML299), enable researchers to identify key determinants of isoenzyme selectivity . This knowledge is invaluable for designing and optimizing future PLD inhibitors with enhanced potency and selectivity against specific isoforms, ultimately leading to more effective and targeted therapies.

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